molecular formula C12H35NO3Si4 B1586329 3-Aminopropyltris(trimethylsiloxy)silane CAS No. 25357-81-7

3-Aminopropyltris(trimethylsiloxy)silane

Cat. No.: B1586329
CAS No.: 25357-81-7
M. Wt: 353.75 g/mol
InChI Key: KCJAIHQXOQUWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopropyltris(trimethylsiloxy)silane: is an organosilicon compound with the molecular formula C12H35NO3Si4 and a molecular weight of 353.75 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopropyltris(trimethylsiloxy)silane typically involves the reaction of 3-aminopropylamine with trimethylchlorosilane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopropyltris(trimethylsiloxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as alkyl halides and acyl chlorides for substitution reactions.

    Acids and Bases: For hydrolysis and neutralization reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Aminopropyltris(trimethylsiloxy)silane is used as a silane coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the functionalization of surfaces to introduce amino groups.

Biology and Medicine: In biological research, the compound is used to modify surfaces of biomaterials to enhance biocompatibility and cell adhesion. It is also explored for its potential in drug delivery systems.

Industry: The compound finds applications in the production of silicone-based materials , coatings, and adhesives. It is also used in the preparation of hydrolytically stable amine-functionalized silica substrates .

Mechanism of Action

The mechanism of action of 3-Aminopropyltris(trimethylsiloxy)silane involves the interaction of its amino group with various substrates. The amino group can form covalent bonds with electrophilic centers, facilitating the coupling of organic and inorganic materials. The siloxane bonds provide flexibility and stability to the compound, making it suitable for surface modification and functionalization .

Comparison with Similar Compounds

  • 3-Aminopropyltriethoxysilane
  • 3-Aminopropyltrimethoxysilane
  • 3-Mercaptopropyltrimethoxysilane

Comparison: While all these compounds contain an amino group and silane functionality, 3-Aminopropyltris(trimethylsiloxy)silane is unique due to its trimethylsiloxy groups , which provide enhanced hydrolytic stability and flexibility. This makes it particularly useful in applications requiring durable and stable surface modifications .

Properties

IUPAC Name

3-tris(trimethylsilyloxy)silylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H35NO3Si4/c1-17(2,3)14-20(12-10-11-13,15-18(4,5)6)16-19(7,8)9/h10-13H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJAIHQXOQUWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](CCCN)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H35NO3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948201
Record name 3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25357-81-7
Record name 3-Aminopropyltris(trimethylsiloxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25357-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, 3-(3,3,3-trimethyl-1,1-bis((trimethylsilyl)oxy)-1-disiloxanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025357817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3-[3,3,3-trimethyl-1,1-bis[(trimethylsilyl)oxy]-1-disiloxanyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminopropyltris(trimethylsiloxy)silane
Reactant of Route 2
3-Aminopropyltris(trimethylsiloxy)silane
Reactant of Route 3
Reactant of Route 3
3-Aminopropyltris(trimethylsiloxy)silane
Reactant of Route 4
3-Aminopropyltris(trimethylsiloxy)silane
Reactant of Route 5
3-Aminopropyltris(trimethylsiloxy)silane
Reactant of Route 6
Reactant of Route 6
3-Aminopropyltris(trimethylsiloxy)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.